148274-82-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

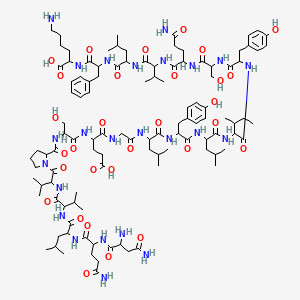

OVA G4 peptide is a variant of the agonist ovalbumin peptide SIINFEKL (OVA) (257-264). SIINFEKL is routinely used to stimulate ovalbumin-specific T cells and to test new vaccine adjuvants can form a stable hydrogel.

Aplicaciones Científicas De Investigación

Role in Gastric Cancer Cell Proliferation

miR-148a, associated with the CAS number 148274-82-2, plays a significant role in gastric cancer cell proliferation. Research by Guo et al. (2011) found that miR-148a knockdown inhibited proliferation in gastric cancer cell lines, while its overexpression promoted cell proliferation and cell cycle progression. This was linked to the downregulation of p27, a key inhibitor of the cell cycle. The study observed an inverse correlation between miR-148a and p27 expression in tumor samples, suggesting miR-148a's downregulation might antagonize cell proliferation in gastric cancer (Guo et al., 2011).

Implications in Pancreatic Cancer Prognosis

In pancreatic cancer, miR-148a has prognostic implications. A study by Schultz et al. (2012) identified miR-148a as part of a panel of microRNAs predicting overall survival in patients with pancreatic cancer. High expression of miR-148a was associated with longer survival times, suggesting its potential as a biomarker and therapeutic target in pancreatic cancer treatment (Schultz et al., 2012).

Suppression of Tumor Metastasis

In another study focusing on gastric cancer, Zheng et al. (2011) demonstrated that miR-148a functions as a tumor metastasis suppressor. Overexpression of miR-148a in gastric cancer cells inhibited cell migration and invasion both in vitro and in vivo, suggesting its role in preventing cancer progression and metastasis (Zheng et al., 2011).

Role in Colorectal Cancer

miR-148b, closely related to miR-148a, has been studied in colorectal cancer. Song et al. (2012) found that miR-148b was significantly downregulated in colorectal cancer tissues and cell lines. Its overexpression inhibited cell proliferation and suppressed tumorigenicity, identifying it as a potential tumor suppressor and therapeutic target in colorectal cancer (Song et al., 2012).

Contribution to Cervical Cancer Research

In cervical cancer research, Mou et al. (2016) reported that miR-148b, when overexpressed, induced G1/S-phase cell cycle arrest and apoptosis in a caspase-3-dependent manner. This suggests miR-148b's role as a protective agent against cervical cancer and its potential as a therapeutic intervention (Mou et al., 2016).

Inhibition of EMT in Hepatoma Cells

miR-148a has been shown to suppress epithelial–mesenchymal transition (EMT) and metastasis in hepatoma cells. Zhang et al. (2014) found that restoring miR-148a expression repressed migration and pulmonary metastasis, suggesting its importance in mitigating liver cancer progression (Zhang et al., 2014).

Propiedades

Número CAS |

148274-82-2 |

|---|---|

Nombre del producto |

148274-82-2 |

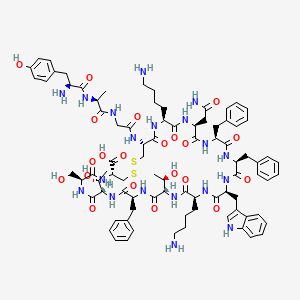

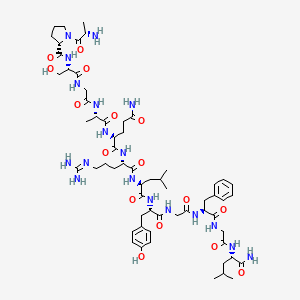

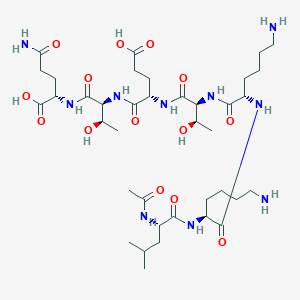

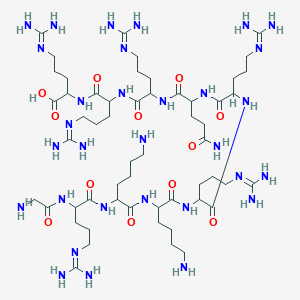

Fórmula molecular |

C₄₃H₇₁N₉O₁₂ |

Peso molecular |

906.08 |

Secuencia |

One Letter Code: SIIGFEKL |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.